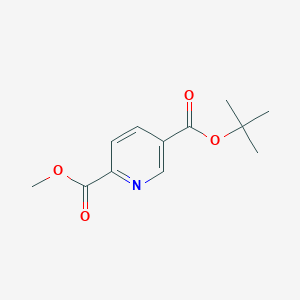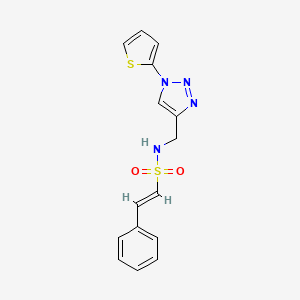![molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5](/img/structure/B2989930.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid” is a chemical compound that is used as a linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of this compound is C18H25NO4 . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 319.40 . The functional groups present in this compound include a Boc group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
- Asymmetric syntheses of compounds related to 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid have been reported, focusing on the development of stereoselective synthetic methods. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, including N-Boc and N-Cbz protected analogues, has been explored using starting materials like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Novel Conformationally Constrained Compounds
- Research has focused on the synthesis of novel conformationally constrained D-lysine analogues starting from easily accessible precursors. These synthetic strategies aim to produce enantiomerically pure compounds with potential applications in pharmaceutical and medicinal chemistry (Etayo, Badorrey, Díaz-de-Villegas, & Gálvez, 2008).
Synthesis of Key Intermediates for Drug Development
- The synthesis of certain intermediates crucial for drug development, like vandetanib, involves compounds structurally related to 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid. These processes involve multiple steps, including protection, reduction, and substitution reactions, to yield the desired intermediates with high purity and yield (Wei, Haiyong, Xiao-qiang, & Zhe, 2010).
Applications in Organic Acid Synthesis
- The compound has been used in studies exploring the synthesis of organic acids, particularly in reactions involving hydrolytic beta-dicarbonyl cleavage mechanisms. This research is significant for understanding the Maillard reaction cascade and the formation of compounds like acetic acid from glucose (Davidek, Devaud, Robert, & Blank, 2006).
Development of Hydroxyl Protecting Groups
- The compound's derivatives have been used in the development of new hydroxyl protecting groups, such as the (2-nitrophenyl)acetyl group, highlighting their stability and selective removability under certain conditions. This research contributes to the field of carbohydrate chemistry and the development of new synthetic methods (Daragics & Fügedi, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of this compound as a linker in PROTACs represents a promising strategy for targeted protein degradation, a field that has significant potential for the development of new therapeutics . Future research will likely focus on optimizing the properties of these linkers to improve the efficacy and selectivity of PROTACs.
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAMNNWOSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)
![(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2989850.png)
![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)

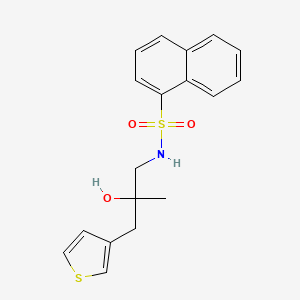
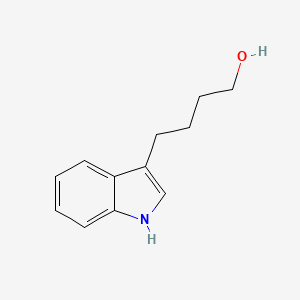
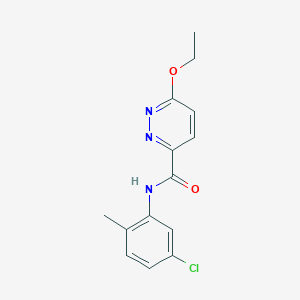
![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)
![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)


